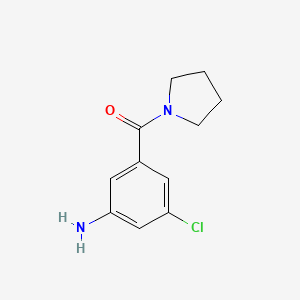

3-Chloro-5-(pyrrolidine-1-carbonyl)aniline

Description

3-Chloro-5-(pyrrolidine-1-carbonyl)aniline is a substituted aniline derivative featuring a pyrrolidine carbonyl group at the 5-position and a chlorine atom at the 3-position of the benzene ring. The pyrrolidine-1-carbonyl group introduces a bulky, electron-rich amide substituent, which may influence solubility, stability, and biological activity compared to simpler substituents like methoxy or nitro groups.

Properties

IUPAC Name |

(3-amino-5-chlorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRHPRKLWSXDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction Followed by Acylation

A predominant pathway involves the sequential reduction of a nitro group and subsequent acylation. Starting with 3-chloro-5-nitrobenzoic acid, the nitro group is reduced to an amine using hydrogenation or chemical reductants like ammonium sulfide in ethanol/water mixtures. The resulting 3-chloro-5-aminobenzoic acid is then converted to its acid chloride via thionyl chloride, followed by reaction with pyrrolidine to form the target amide.

Reaction Conditions:

-

Nitro Reduction: Heating under reflux with diammonium sulfide in ethanol/water (1:2 ratio) at 80°C for 1 hour achieves 84% yield.

-

Acylation: Thionyl chloride-mediated activation at 40–50°C, followed by nucleophilic substitution with pyrrolidine in dichloromethane at 25°C, yields 78–85% of the amide.

Directed Acylation Using Protecting Groups

To circumvent regioselectivity challenges, the aniline amine is protected as an acetanilide, converting it into a meta-directing group. Friedel-Crafts acylation at position 5 is performed using acetyl chloride or a pyrrolidine carbonyl chloride derivative in the presence of AlCl₃. Subsequent chlorination at position 3 (ortho to the acyl group) is achieved using Cl₂ gas or sulfuryl chloride. Deprotection of the acetanilide via acidic hydrolysis recovers the free amine.

Key Considerations:

-

Solvent Choice: Dichloromethane, noted for its low water solubility and reduced toxicity, enhances reaction efficiency and simplifies post-reaction purification.

-

Yield Optimization: Multi-step sequences report cumulative yields of 65–72%, with chromatography required for intermediate purification.

Comparative Analysis of Methodologies

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Nitro Reduction/Acylation | Nitro reduction → Acylation | 78–85% | High regioselectivity; minimal byproducts | Requires handling of corrosive reagents (e.g., SOCl₂) |

| Directed Acylation | Protection → Acylation → Chlorination | 65–72% | Precise control over substitution sites | Multi-step process; lower overall yield |

Mechanistic Insights and Reaction Optimization

Nitro Group Reduction Dynamics

The reduction of nitro groups to amines proceeds via intermediate hydroxylamine and nitroso compounds. Catalytic hydrogenation (H₂/Pd-C) offers cleaner profiles compared to chemical reductants like ammonium sulfide, which generate sulfide byproducts requiring extensive washing.

Acylation and Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) traditionally used for acylation are increasingly replaced by dichloromethane due to its lower environmental impact and improved phase separation during workup . Activators such as 4-dimethylaminopyridine (DMAP) enhance reaction rates by stabilizing transition states.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyrrolidine-1-carbonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-5-(pyrrolidine-1-carbonyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyrrolidine-1-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cancer cell proliferation. The exact molecular targets and pathways would depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-Chloro-5-(pyrrolidine-1-carbonyl)aniline with related compounds:

Key Observations:

- Substituent Bulk and Electronic Effects : The pyrrolidine carbonyl group in the target compound is bulkier and more electron-donating than the trifluoromethoxy group in 3-chloro-5-(trifluoromethoxy)aniline or the nitro groups in Fluazinam . This may enhance solubility in polar solvents but reduce volatility.

- Synthetic Routes : Substituted anilines are commonly synthesized via coupling reactions (e.g., amidation of chloroanilines with carbonyl chlorides ), similar to methods described in for related intermediates .

Physicochemical Properties

- Molecular Weight and Polarity : The target compound (MW 223.68) is lighter than Fluazinam (MW 465.10) , suggesting better bioavailability. The pyrrolidine amide increases polarity compared to trifluoromethoxy or methoxy substituents .

Biological Activity

3-Chloro-5-(pyrrolidine-1-carbonyl)aniline is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C11H13ClN2O

IUPAC Name: this compound

CAS Number: [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorobenzene and pyrrolidine moieties allows for diverse interactions, including:

- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions: The chlorobenzene ring contributes to hydrophobic interactions, which can stabilize the binding of the compound to its target.

- Steric Effects: The pyrrolidine group may influence the spatial orientation of the compound, affecting its reactivity and selectivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : Its potential to inhibit cyclooxygenase (COX) enzymes has been investigated, showing promise in reducing inflammation markers.

- Anticancer Properties : Some derivatives of similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the chlorobenzene and pyrrolidine portions can significantly affect potency and selectivity. For instance:

- Substitution on the Chlorobenzene Ring : Electron-withdrawing or donating groups can enhance or diminish activity.

- Pyrrolidine Modifications : Alterations in the pyrrolidine structure may improve solubility and bioavailability.

Case Study 1: Anti-inflammatory Activity

In a study assessing COX inhibition, derivatives similar to this compound showed varying IC50 values against COX-1 and COX-2 enzymes. Notably, compounds with electron-donating groups exhibited enhanced inhibitory effects compared to their counterparts with electron-withdrawing groups .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Compound A | 19.45 μM | 42.1 μM |

| Compound B | 26.04 μM | 31.4 μM |

| Compound C | 28.39 μM | 23.8 μM |

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-(pyrrolidine-1-carbonyl)aniline, and how can purity be maximized?

- Methodology: The compound can be synthesized via coupling reactions between chlorinated aniline precursors and pyrrolidine derivatives. Key steps include:

- Nucleophilic substitution at the chloro position of 3-chloroaniline derivatives using pyrrolidine-1-carbonyl chloride under inert conditions (e.g., N₂ atmosphere) .

- Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves purity, while column chromatography (silica gel, ethyl acetate/hexane gradient) resolves byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro at position 3, pyrrolidine-carbonyl at position 5) via chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.4–3.6 ppm for pyrrolidine CH₂ groups) .

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bends (aniline at ~3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 265.08) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition assays?

- Methodology:

- Target Selection : Prioritize enzymes with pyrrolidine-binding pockets (e.g., proteases, kinases) due to the compound’s pyrrolidine moiety .

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with IC₅₀ determination via dose-response curves (0.1–100 µM range) .

- Controls: Include known inhibitors (e.g., staurosporine for kinases) and validate results with orthogonal methods (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. What computational strategies can predict the binding modes of this compound to biological targets?

- Methodology:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrrolidine-carbonyl group and catalytic residues (e.g., hydrogen bonding with Asp189 in trypsin-like proteases) .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, dipole moments) to correlate reactivity with inhibitory potency .

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Methodology:

- Refinement Tools : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for chlorine and carbonyl oxygen atoms .

- Twinned Data Analysis : Apply TwinRotMat or PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What strategies mitigate impurities in scaled-up synthesis, such as diastereomer formation or residual solvents?

- Methodology:

- HPLC-MS Purity Checks : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect and quantify impurities (e.g., unreacted aniline precursors) .

- Process Optimization : Employ flow chemistry for precise temperature control and reduced side reactions (e.g., over-acylation) .

Q. How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology:

- Comparative Studies : Synthesize analogs (e.g., 3-fluoro or 3-bromo derivatives) and assess Suzuki-Miyaura coupling efficiency with aryl boronic acids .

- Kinetic Analysis : Use in situ NMR to track reaction rates; chlorine’s electronegativity typically enhances oxidative addition in Pd-catalyzed reactions .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Discrepancies in reported yields (60–85%) may stem from solvent polarity (DMF vs. THF) or catalyst loading (Pd(OAc)₂ vs. PdCl₂) .

- Biological Activity : Inconsistent IC₅₀ values across studies could reflect assay conditions (e.g., pH, cofactors) or compound stability in DMSO stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.